Lipophilicity (XLogP3) Comparison: Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate vs. Ethyl Nicotinate
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate exhibits a calculated XLogP3-AA value of 2.8, which is 1.5 log units higher than that of unsubstituted ethyl nicotinate (XLogP3-AA = 1.30) [1]. This substantial increase in lipophilicity is directly attributable to the introduction of the trifluoromethyl and methyl substituents on the pyridine ring and has significant implications for membrane permeability and bioavailability in downstream applications [1][2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Ethyl nicotinate (XLogP3-AA = 1.30) |
| Quantified Difference | 1.5 log units higher (approximately 32-fold increase in partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
A higher logP value directly correlates with improved passive membrane diffusion and tissue penetration, making this compound a preferred choice for designing bioactive molecules where enhanced lipophilicity is a design goal.
- [1] PubChem. Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate. Compound Summary for CID 68681874. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Ethyl nicotinate. Compound Summary for CID 11957. National Center for Biotechnology Information, 2026. View Source
